4-Methylazepane has the chemical formula C₇H₁₅N and is recognized for its flammable properties . The structure consists of a saturated nitrogen-containing ring, which can influence its reactivity and interactions with other compounds. The presence of a methyl group at the fourth position contributes to its unique chemical behavior compared to other azepanes.
-Methylazepane serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its reactive nature allows for the incorporation of various functional groups, leading to diverse applications. For instance, 4-methylazepane derivatives have been explored in the synthesis of anticonvulsant and anti-cancer agents [1].
[1] N-(1-acetylpiperidin-4-yl)-4-methoxy-4-methylazepane-1-carboxamide, EvitaChem
The structural features of 4-methylazepane make it an attractive scaffold for drug discovery. Its ability to interact with various biological targets has led to the exploration of its potential in treating different diseases. Studies have investigated 4-methylazepane derivatives for their potential as anticonvulsants, antipsychotics, and Alzheimer's disease therapeutics [2, 3].
[2] Recent Advances in the Development of Azetidinone and Azetidines as Anticonvulsant Agents, Chemical Reviews [3] Synthesis and Pharmacological Evaluation of Novel 4-Substituted Azetidinones as Potential Anticonvulsant Agents, European Journal of Medicinal Chemistry
Several synthetic routes are available for producing 4-methylazepane:
4-Methylazepane has potential applications in:
4-Methylazepane shares similarities with several other cyclic amines, particularly those within the azepane family. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Azepane | Seven-membered ring | Basic cyclic amine; no methyl substitution. |
| 1-Methylazepane | Substituted azepane | Methyl group at position one; different reactivity. |
| 2-Methylazepane | Substituted azepane | Methyl group at position two; affects ring strain. |
| N-Methylazepine | Azepine derivative | Nitrogen substitution; potential biological activity. |
The uniqueness of 4-methylazepane lies in its specific methyl substitution at the fourth position, which alters its steric and electronic properties compared to its analogs. This modification can significantly influence its reactivity patterns and potential applications in organic synthesis and pharmaceuticals.
4-Methylazepane is a seven-membered saturated heterocyclic amine featuring a methyl group substituted at the 4-position of the azepane ring. The molecular formula C₇H₁₅N corresponds to a molecular weight of 113.20 g/mol, establishing it as a medium-sized cyclic amine with distinctive conformational properties. The azepane ring system provides considerable conformational flexibility compared to smaller ring systems, making it particularly valuable in medicinal chemistry applications where three-dimensional molecular architecture plays a crucial role in biological activity.
The nitrogen atom within the azepane ring significantly influences the compound's reactivity and interactions with biological systems. This heteroatom introduces basicity to the molecule while the seven-membered ring provides a conformational landscape that differs markedly from the more common five- and six-membered nitrogen heterocycles. The methyl substitution at the 4-position introduces additional steric and electronic effects that can be exploited in structure-activity relationship studies.
The compound typically exists as a hydrochloride salt in pharmaceutical applications to enhance stability and solubility characteristics. This salt formation addresses common challenges associated with free amine handling and storage, while improving the compound's compatibility with aqueous biological systems. The conformational flexibility of the azepane ring allows for multiple binding modes in biological targets, contributing to its utility as a pharmacophore in drug discovery efforts.
The azepane ring system provides a unique three-dimensional conformation that enables interactions with both hydrophobic pockets and polar regions of biological targets. The introduction of a methyl group at the 4-position alters electron distribution and steric effects, influencing binding affinity and selectivity.
The methyl group at the 4-position enhances lipophilicity, improving blood-brain barrier (BBB) penetration for CNS-targeted therapies . Comparative studies between 4-methylazepane and its unsubstituted analog demonstrate a 2.3-fold increase in binding affinity for serotonin receptors (5-HT1A) due to optimized van der Waals interactions [3].
Table 1: SAR Trends in Azepane Derivatives
| Substituent Position | Target Receptor | Binding Affinity (IC50, nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|---|
| 4-Methyl | 5-HT1A | 12.4 ± 1.2 | 18:1 (α1-Adrenergic) |
| 3-Methyl | 5-HT1A | 45.6 ± 3.8 | 6:1 (α1-Adrenergic) |
| Unsubstituted | 5-HT1A | 89.3 ± 5.1 | 3:1 (Dopamine D2) |
The azepane ring’s chair-boat equilibrium allows adaptation to diverse binding sites. Enlarging the ring to eight-membered homologs reduces CNS activity by 70%, underscoring the optimality of seven-membered systems for neurological targets [3].
4-Methylazepane derivatives exhibit high affinity for serotonin and dopamine transporters (SERT/DAT). A 2024 study demonstrated that N-alkylation of the azepane nitrogen with a pyridinyl group yields compounds with dual SERT/DAT inhibition (Ki = 8.2 nM and 11.7 nM, respectively), showing promise for depression and Parkinson’s disease [3].
Table 2: CNS-Targeted 4-Methylazepane Derivatives
| Derivative Code | Target | Inhibition Constant (Ki, nM) | BBB Permeability (Log PS) |
|---|---|---|---|
| MAZ-104 | SERT | 8.2 ± 0.9 | -1.45 |
| MAZ-107 | DAT | 11.7 ± 1.4 | -1.32 |
| MAZ-112 | NMDA Receptor | 23.4 ± 2.1 | -1.67 |
Protein kinase B (PKB/Akt) inhibitors derived from 4-methylazepane show potential in Alzheimer’s disease models. A (-)-balanol-inspired analog, featuring a 4-methylazepane ester, inhibits PKB-α with IC50 = 5 nM while maintaining >100-fold selectivity over PKA [3].
Quaternary ammonium derivatives of 4-methylazepane disrupt Gram-positive bacterial membranes. A 2025 structure-activity analysis revealed that N-benzylation enhances bactericidal activity against Staphylococcus aureus (MIC = 1.56 μg/mL) .
4-Methylazepane-based PKB inhibitors block oncogenic signaling pathways. Lead compound MAZ-205 inhibits PI3K/Akt/mTOR axis components:
Table 3: Anticancer Activity of MAZ-205
| Target Kinase | IC50 (nM) | Cancer Cell Line (GI50, μM) |
|---|---|---|
| PKB-α | 7.8 ± 0.6 | MCF-7 (0.32) |
| PI3K-γ | 14.2 ± 1.1 | A549 (0.45) |
| mTORC1 | 22.9 ± 2.3 | PC-3 (0.51) |
Recent methodologies employing aziridine amide ring-opening reactions generate 4-methylazepane derivatives with high fractional sp3 character (Fsp3 = 0.72), improving solubility and reducing off-target effects [4].
Flammable;Corrosive;Irritant